2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piribedil, also known as 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine, is a clinically used peripheral and cerebral vasodilator . It is a dopamine receptor agonist and can be used alone or in combination with levodopa to treat Parkinson’s disease . It can also improve certain symptoms caused by cognitive impairment in the elderly, such as decreased attention and memory, dizziness, and intermittent claudication caused by stage 2 peripheral arterial occlusive disease .
Molecular Structure Analysis
The molecular formula of Piribedil is C16H18N4O2 .Physical and Chemical Properties Analysis
The molecular weight of Piribedil is 298.34 .Scientific Research Applications
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition
A study by Shibuya et al. (2018) identified a compound (K-604) as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This suggests potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Activity
Temiz-Arpacı et al. (2005) synthesized benzoxazole derivatives with antimicrobial properties, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as Candida species. This indicates potential for developing antimicrobial agents based on the core structure (Temiz-Arpacı et al., 2005).
Bradycardic Agents
Liang et al. (2010) reported the synthesis and evaluation of benzazepin-2-ones with a piperazine moiety as bradycardic agents. This suggests applications in cardiovascular drug development, highlighting the versatility of piperazine-containing compounds in medicinal chemistry (Liang et al., 2010).
Antimicrobial and Anticancer Activities
Patel and Park (2015) developed piperazine-based 2-benzothiazolylimino-4-thiazolidinones with promising antimicrobial and anticancer activities, showcasing the therapeutic potential of such compounds in addressing infectious diseases and cancer (Patel & Park, 2015).
Mechanism of Action
Target of action
Compounds with a piperazine ring and a benzodioxole group, like “2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide”, often interact with various receptors in the body, particularly those in the central nervous system. These could include dopamine, serotonin, or norepinephrine receptors .
Mode of action
The compound might bind to these receptors and modulate their activity, leading to changes in the transmission of nerve signals. The exact nature of this interaction (whether it enhances or inhibits the receptor’s function) would depend on the specific structure of the compound and the receptor it targets .
Biochemical pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, if it modulates dopamine receptors, it could influence the dopaminergic pathway and alter mood, motivation, and reward-related behaviors .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on its chemical structure. For instance, the presence of the piperazine ring might influence its solubility and absorption, while the benzodioxole group could affect its metabolic stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it influences. This could range from changes in neuronal firing patterns to alterations in gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes or transport proteins in the body might affect the compound’s bioavailability and activity .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c22-17-4-1-15(2-5-17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-16-3-6-18-19(11-16)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAWKQOEGRUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.